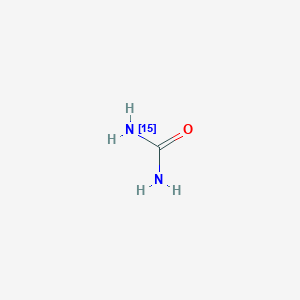

Urea mono N-15

Descripción

Structure

3D Structure

Propiedades

Número CAS |

71451-00-8 |

|---|---|

Fórmula molecular |

CH4N2O |

Peso molecular |

61.049 g/mol |

Nombre IUPAC |

amino(azanyl)methanone |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1 |

Clave InChI |

XSQUKJJJFZCRTK-VQEHIDDOSA-N |

SMILES isomérico |

C(=O)(N)[15NH2] |

SMILES canónico |

C(=O)(N)N |

Origen del producto |

United States |

Synthesis Methodologies for Nitrogen 15 Labeled Urea

Chemical Synthesis Approaches

A notable method for synthesizing ¹⁵N-labeled urea (B33335) involves a discontinuous process utilizing ¹⁵N-enriched ammonia (B1221849) (¹⁵NH₃), carbon monoxide (CO), and elemental sulfur (S) in the presence of methanol (B129727) (CH₃OH). scienceopen.comscielo.br This approach differs significantly from the conventional industrial process, operating at lower pressures and temperatures. scienceopen.comcore.ac.uk The synthesis is typically carried out in a stainless steel reactor, often lined with polytetrafluoroethylene (PTFE) to prevent contamination and corrosion. scienceopen.comcore.ac.ukresearchgate.net

Discontinuous Processes Utilizing ¹⁵NH₃, CO, and S

The synthesis of ¹⁵N-enriched urea via the reaction of ¹⁵NH₃, CO, and S is an alternative to the high-pressure industrial method. core.ac.uk This process is conducted in a batch-wise or discontinuous manner. scienceopen.comcore.ac.ukscribd.com The reaction is performed in a sealed reactor, which can be a stainless steel vessel, sometimes lined with PTFE. scienceopen.comcore.ac.ukresearchgate.net The presence of methanol as a solvent is a key aspect of this method. scielo.brcore.ac.uk

The fundamental reaction involves the interaction of these three primary reagents under controlled temperature and pressure to form ¹⁵N-labeled urea. scielo.brcore.ac.uk This method has been demonstrated on a laboratory or pilot scale, offering a viable route for producing enriched compounds for research purposes. core.ac.uk

Optimization of Reaction Parameters and Reagent Ratios

The efficiency and yield of the ¹⁵N-urea synthesis are highly dependent on the careful optimization of several reaction parameters. Key variables that have been systematically evaluated include the quantities of reagents (¹⁵NH₃, CO, and S), reaction time, temperature, and the addition of hydrogen sulfide (B99878) (H₂S). scienceopen.comcore.ac.ukresearchgate.net

Research has shown that optimal conditions can lead to significantly improved yields. For instance, one study identified the following optimal parameters: 1.36 g of ¹⁵NH₃, 4.01 g of CO, 4.48 g of S, 40 ml of CH₃OH, 40 mg of H₂S, a reaction temperature of 100 °C, and a reaction time of 120 minutes. scienceopen.comscielo.br Under these conditions, a yield of 76.5% was achieved. scienceopen.comscielo.br Thermodynamic analyses have indicated that the conversion of ammonia to urea is inversely proportional to temperature; however, at lower temperatures like 25 °C, the time required to reach equilibrium is impractically long. scielo.br Therefore, a balance must be struck to ensure a reasonable reaction rate.

| Parameter | Optimal Value |

|---|---|

| ¹⁵NH₃ | 1.36 g |

| CO | 4.01 g |

| S | 4.48 g |

| CH₃OH | 40 ml |

| H₂S | 40 mg |

| Temperature | 100 °C |

| Reaction Time | 120 min |

Evaluation of Synthesis Yield and Compound Purity

Under optimized conditions, the synthesis process can produce 1.82 g of ¹⁵N-urea per batch, corresponding to a yield of 76.5%. scienceopen.comresearchgate.net The purity of the synthesized compound is a critical factor. Analyses have shown that the resulting CO(¹⁵NH₂)₂ contains approximately 46.2% nitrogen and has a melting point of 132.55 °C. scienceopen.comcore.ac.uk A key impurity in urea synthesis is biuret, and in this method, its content was found to be as low as 0.55%. scienceopen.comscielo.br Importantly, the process does not lead to isotopic fractionation, meaning the isotopic enrichment of the final product is consistent with the starting ¹⁵NH₃. scienceopen.comcore.ac.uk

| Property | Value |

|---|---|

| Yield per Batch | 1.82 g (76.5%) |

| Nitrogen Content | 46.2% |

| Melting Point | 132.55 °C |

| Biuret Content | 0.55% |

| Isotopic Fractionation | Not observed |

Challenges and Future Directions in ¹⁵N-Urea Synthesis Efficiency

While the discontinuous synthesis method offers a viable path for producing ¹⁵N-labeled urea, challenges remain. One of the primary challenges in urea synthesis, in general, is the corrosive nature of intermediates like ammonium (B1175870) carbamate, which necessitates the use of specialized and robust reactor materials. emersonautomationexperts.com In the context of ¹⁵N-urea, a past study noted contamination with heavy metals from the reactor walls, highlighting the importance of reactor lining, such as with PTFE. scielo.br

Advanced Analytical Techniques for Nitrogen 15 Urea Quantification and Isotopic Profiling

Mass Spectrometry-Based Approaches

Mass spectrometry-based techniques are the gold standard for stable isotope analysis. They provide direct measurement of the mass difference between the unlabeled (predominantly ¹⁴N) and the ¹⁵N-labeled isotopologs of urea (B33335). The choice of a specific MS method often depends on the sample matrix, required throughput, and the level of analytical precision needed.

Gas Chromatography-Mass Spectrometry is a robust and widely established technique for quantifying ¹⁵N-Urea enrichment. The methodology involves the chromatographic separation of a volatile urea derivative by the gas chromatograph, followed by its ionization and detection by the mass spectrometer. The mass spectrometer then separates the ions of the unlabeled urea derivative from the ¹⁵N-labeled derivative, allowing for the calculation of the isotopic ratio by comparing the relative intensities of their respective ion signals.

Urea is a polar, non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert urea into a thermally stable and volatile analogue. This process is essential for analysis in complex matrices like plasma, urine, or tissue extracts, where the derivatization also serves to improve chromatographic properties and reduce matrix interference.

Several derivatization reagents are employed, with the choice influencing the analytical sensitivity and the mass spectral fragmentation patterns.

Trifluoroacetic Anhydride (TFAA): This reagent reacts with urea to form 1,3-bis(trifluoroacetyl)urea. This derivative is highly volatile and provides characteristic fragment ions suitable for selected ion monitoring (SIM), enhancing analytical specificity.

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This is a silylating agent that reacts with the amine groups of urea to form a di-TBDMS (tert-butyldimethylsilyl) derivative. Silylation is a common and effective strategy that yields stable derivatives with excellent chromatographic behavior. The resulting high-mass fragments, such as the [M-57]⁺ ion (loss of a tert-butyl group), are often used for quantification as they are less susceptible to background interference.

The selection of the derivatization strategy is pivotal, as it directly impacts the ions that will be monitored for quantifying the unlabeled and ¹⁵N-labeled urea.

| Derivatization Agent | Resulting Urea Derivative | Key Fragment Ions (m/z) for Quantification | Advantages and Considerations |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | 1,3-bis(trifluoroacetyl)urea | Unlabeled: m/z 153, 181

| Produces a highly volatile derivative; reaction can be aggressive and requires anhydrous conditions. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | di-TBDMS-Urea | Unlabeled: m/z 231 ([M-57]⁺) ¹⁵N-labeled: m/z 232 ([M-57]⁺) | Forms stable derivatives with clean fragmentation; high-mass fragments reduce low-mass interference; generally a robust method. |

The reliability of data generated from ¹⁵N-Urea tracer studies is contingent upon the precision and accuracy of the analytical method. Method validation for GC-MS analysis of urea isotope ratios involves a rigorous assessment of these parameters.

Precision: This refers to the reproducibility of the measurement and is typically expressed as the coefficient of variation (%CV). For urea isotope ratio analysis, precision is evaluated by repeatedly analyzing a single sample or standard. High-quality GC-MS methods consistently achieve excellent precision, with intra-day (within a single run) and inter-day (between different days) %CVs often below 2-3% for the measurement of isotopic enrichment.

Accuracy: This measures the closeness of the experimental result to the true or accepted value. It is assessed by analyzing certified reference materials or by preparing standards with known ¹⁵N-Urea enrichment levels across the expected experimental range. Accuracy is often reported as percent recovery or percent bias, with validated methods demonstrating accuracy within ±5% of the true value (e.g., 95-105% recovery).

The linearity of the calibration curve, established by analyzing a series of standards with increasing ¹⁵N enrichment, is also critical for ensuring accurate quantification over a wide dynamic range.

| Performance Parameter | Typical Value / Range | Description |

|---|---|---|

| Intra-day Precision | %CV < 2.5% | Reproducibility of measurements performed on the same day. |

| Inter-day Precision | %CV < 4.0% | Reproducibility of measurements performed on different days. |

| Accuracy (Recovery) | 96% - 104% | Closeness of the measured enrichment to the known true value of prepared standards. |

| Limit of Quantification (LOQ) | ~0.1 - 0.5% Atom Percent Excess | The lowest level of ¹⁵N enrichment that can be reliably quantified above natural abundance. |

Electrospray Ionization-Orbitrap Mass Spectrometry represents a more modern and powerful alternative to GC-MS for ¹⁵N-Urea analysis. ESI is a soft ionization technique that allows for the direct ionization of polar molecules like urea from a liquid solution, thereby eliminating the need for chemical derivatization. When coupled with a high-resolution mass analyzer like the Orbitrap, this technique offers exceptional mass accuracy and resolving power.

The primary advantage of an Orbitrap mass analyzer is its ultra-high resolving power (often >100,000 FWHM), which is the ability to distinguish between ions of very similar mass-to-charge ratios. This is critical for urea analysis because of the presence of naturally occurring stable isotopes of carbon (¹³C) and oxygen (¹⁸O) in addition to nitrogen.

A low-resolution mass spectrometer cannot differentiate between the ¹⁵N-labeled urea isotopolog ([¹²C][¹⁶O][¹⁴N][¹⁵N]) and the ¹³C-labeled isotopolog ([¹³C][¹⁶O][¹⁴N]₂), as both have the same nominal mass of 61. However, their exact masses are slightly different. High-resolution Orbitrap MS can easily resolve these distinct isotopologs, preventing the natural abundance of ¹³C from interfering with and artificially inflating the measured ¹⁵N enrichment. This capability ensures a highly accurate and specific measurement of ¹⁵N-Urea.

| Urea Isotopolog | Chemical Formula | Theoretical Exact Mass (Da) | Mass Difference (mDa) | Resolving Power Required for Separation |

|---|---|---|---|---|

| Unlabeled Urea | CH₄N₂O | 60.03237 | - | - |

| Urea mono N-15 | CH₄N¹⁵N¹⁴O | 61.02941 | - | - |

| Urea-¹³C | ¹³CH₄N₂O | 61.03572 | 6.31 mDa (from ¹⁵N-Urea) | >10,000 |

| Urea-¹⁸O | CH₄N₂¹⁸O | 62.03661 | - | - |

The combination of ESI with high-resolution MS facilitates the direct analysis of ¹⁵N-Urea in various aqueous media with minimal sample preparation. This is a significant advantage over GC-MS, as it bypasses the time-consuming, labor-intensive, and potentially error-prone derivatization step.

The typical workflow involves simple dilution of the sample (e.g., urine, soil extract, river water) with a suitable solvent, followed by filtration to remove particulates, and direct injection into the ESI-MS system. This "dilute-and-shoot" approach dramatically increases sample throughput, making it ideal for large-scale studies in fields such as clinical metabolomics, environmental science (tracking nitrogen runoff), and agriculture (monitoring fertilizer uptake). While matrix effects (ion suppression or enhancement) can be a concern in ESI, they are often effectively managed through sufficient dilution or the use of a co-eluting internal standard, such as doubly-labeled ¹³C,¹⁵N₂-Urea.

High-Resolution Capabilities for Isotopolog Discrimination

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) is a powerful technique for determining the nitrogen isotopic composition (δ¹⁵N) of various substances, including this compound. The fundamental principle of EA-IRMS involves the complete combustion of a bulk sample to convert all forms of nitrogen and carbon into nitrogen gas (N₂) and carbon dioxide (CO₂), respectively. uwaterloo.campg.de These gases are then chromatographically separated and introduced into an isotope ratio mass spectrometer. The IRMS measures the ratio of the heavier isotope (¹⁵N) to the lighter isotope (¹⁴N), which is then reported in delta (δ) notation in parts per thousand (‰) relative to an international standard. cas.cn This bulk analysis method is highly precise and allows for the simultaneous measurement of δ¹³C and δ¹⁵N, as well as the quantification of total nitrogen and carbon content. buffalo.edu

Continuous-Flow Systems and Modifications for Liquid Sample Analysis

Standard EA-IRMS systems are primarily designed for solid samples. cas.cn However, with specific modifications, they can be adapted for the on-line δ¹⁵N measurement of liquid samples such as urea solutions and biological fluids. nih.govresearchgate.net A key adaptation for analyzing aqueous samples is the integration of a system to effectively remove water, which can interfere with the analysis. cas.cnnih.gov This is often achieved by adding a U-shaped cold trap or other water-trapping columns and sometimes an X-pattern four-way valve for the online trapping and venting of water from the liquid samples. cas.cnnih.govresearchgate.net

Research has demonstrated the successful analysis of urea solutions using such modified continuous-flow EA-IRMS systems. cas.cnnih.gov Studies show that δ¹⁵N ratios exhibit minimal variation (standard deviation of ~0.05‰) for sample sizes above a nitrogen yield equivalent to 0.2 mg of urea (approximately 0.092 mg N). nih.govresearchgate.net For smaller sample sizes, a logarithmic decrease in δ¹⁵N values may be observed, which can be corrected using linearity or blank correction protocols. cas.cnnih.gov These corrections can extend the reliable linearity range down to a minimum sample size of 0.023 mg N, with a precision of <0.2‰. nih.govresearchgate.net

| Parameter | Condition/Sample Size (N content) | Reported Precision (Standard Deviation) |

|---|---|---|

| δ¹⁵N Variation | > 0.092 mg N | 0.05‰ |

| Corrected δ¹⁵N (Linearity & Shift) | 0.023 mg N - 0.092 mg N | 0.05‰ |

| Corrected δ¹⁵N (Blank Correction) | 0.023 mg N - 0.092 mg N | ~0.16‰ |

| System Reproducibility | Standard and Unknown Samples | <0.2‰ |

Thermal Decomposition Techniques for Nitrogen Conversion

While the standard EA-IRMS method relies on combustion in the presence of oxygen, this can lead to imprecise and inaccurate δ¹⁵N measurements for compounds containing oxidized nitrogen, such as nitrates. researchgate.netresearchgate.net An alternative and often superior method for such compounds, including urea, is thermal decomposition (also known as pyrolysis) in an inert helium atmosphere, without the addition of oxygen. researchgate.netresearchgate.net

This thermal decomposition method (TDM) has been shown to provide more precise and accurate δ¹⁵N and percent nitrogen (%N) results for both organic and inorganic materials containing oxidized nitrogen. researchgate.net The technique addresses the issue of insufficient nitrogen recovery during standard combustion analysis. researchgate.net A significant advantage of TDM is that it does not negatively impact the measurement of δ¹³C or the analysis of materials containing only reduced nitrogen. researchgate.net Consequently, it allows for the direct and accurate calibration of materials like urea against international nitrate (B79036) isotope reference materials (e.g., USGS32) using an online EA-IRMS system, adhering to the principle of identical treatment for samples and standards. researchgate.netehleringer.net The implementation of TDM requires relatively minor changes to the elemental analyzer setup. researchgate.net In some configurations, no additional oxygen is injected, which not only improves the analysis of certain compounds but also reduces the consumption of chromium (Cr) in the reactor filling at high temperatures. nih.gov

Calibration Strategies and Application of Reference Materials

Accurate and inter-laboratory comparable isotope ratio measurements are critically dependent on robust calibration strategies and the use of internationally recognized reference materials. wikipedia.org Isotopic abundances are reported using the δ notation, which expresses the ratio of heavy to light isotopes in a sample relative to that of a standard. wikipedia.org Atmospheric nitrogen (N₂) serves as the primary international measurement standard for δ¹⁵N, with an assigned value of 0‰ by definition. ciaaw.org

However, for practical laboratory analysis, especially those involving combustion or decomposition, solid secondary reference materials with well-characterized isotopic compositions are essential for calibration and normalization. wikipedia.orgnist.govnist.gov These materials are produced and distributed by organizations like the International Atomic Energy Agency (IAEA) and the United States Geological Survey (USGS). wikipedia.org The use of these standards allows for the correction of instrumental fractionation, which can vary during an analytical sequence. wikipedia.org For nitrogen isotope analysis, a range of reference materials is available, spanning a wide spectrum of δ¹⁵N values and chemical matrices, including ammonium (B1175870) sulfate, potassium nitrate, and L-glutamic acid. ciaaw.orgresearchgate.net Notably, urea-specific reference materials, such as IAEA-310A and IAEA-310B, are also available for direct calibration. ciaaw.org

| Reference Material Name | Material Type | δ¹⁵N Value vs. AIR (‰) |

|---|---|---|

| IAEA-N-1 | Ammonium sulfate | +0.43 |

| IAEA-N-2 | Ammonium sulfate | +20.35 |

| USGS25 | Ammonium sulfate | -30.3 |

| USGS26 | Ammonium sulfate | +53.7 |

| USGS32 | Potassium nitrate | +180 |

| USGS34 | Potassium nitrate | -1.8 |

| USGS40 | L-glutamic acid | -4.52 |

| IAEA-310A | Urea | +47.24 |

| IAEA-310B | Urea | +244.63 |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific analytical technique used for the quantification of molecules in complex mixtures. This method achieves separation of analytes using an HPLC column followed by detection using a mass spectrometer, which identifies and quantifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Application for Urea Determination Using Labeled Internal Standards

HPLC-MS/MS is widely applied for the accurate determination of urea concentrations in various biological matrices. nih.govtandfonline.com A cornerstone of this quantitative approach is the use of stable isotope-labeled internal standards. nih.govnih.gov In this method, a known quantity of an isotopically labeled version of the analyte, such as [¹⁵N₂]-urea or [¹³C, ¹⁵N₂]-urea, is added to the sample before processing. nih.govtandfonline.com This internal standard co-elutes with the endogenous (unlabeled) urea and experiences identical conditions during extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects. tandfonline.com

The mass spectrometer distinguishes between the unlabeled urea (m/z 61→44) and the labeled internal standard (e.g., [¹³C, ¹⁵N₂]-urea, m/z 64→46) based on their different masses. tandfonline.comresearchgate.net Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve. tandfonline.com Research indicates that using two stable-isotope-labeled urea isotopologues, for instance, [¹⁵N₂]-urea as a surrogate analyte and [¹³C, ¹⁵N₂]-urea as the internal standard, can provide the best measurement consistency across different sample matrices. nih.gov The choice of internal standard can also be influenced by instrumental background; for example, [¹⁵N₂]-urea (m/z 63.15) was selected in one study due to a lower instrument background compared to [¹³C, ¹⁵N₂]-urea (m/z 64.15). oup.com

| Compound | Parent Ion (m/z) | Fragment/Daughter Ion (m/z) |

|---|---|---|

| Urea | 61 | 44 |

| [¹⁵N₂]-Urea | 63 | - |

| [¹³C, ¹⁵N₂]-Urea | 64 | 46 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. annualreviews.org While ¹H and ¹³C NMR are more common, ¹⁵N NMR spectroscopy is uniquely suited for tracing nitrogen pathways. wikipedia.org The ¹⁵N isotope has a nuclear spin of ½, which results in narrower and more easily interpretable spectral lines compared to the abundant, quadrupolar ¹⁴N isotope. wikipedia.orghuji.ac.il However, the major challenges of ¹⁵N NMR are its low natural abundance (0.37%) and low gyromagnetic ratio, leading to inherently low sensitivity. wikipedia.orghuji.ac.il Therefore, studies often require the use of ¹⁵N-enriched compounds, like this compound, to obtain a sufficient signal. huji.ac.ilosf.io

¹⁵N NMR for Metabolic Pathway Elucidation

Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating metabolic pathways involving urea. researchgate.netacs.org By introducing ¹⁵N-labeled urea or its precursors into a biological system, researchers can track the appearance and transformation of the ¹⁵N label into various downstream metabolites in real-time. nih.govnih.gov This provides direct insights into pathway dynamics and fluxes. researchgate.net

One of the primary applications is in studying the urea cycle. For instance, in perfused rat liver experiments, ¹⁵N NMR has been used to continuously monitor the incorporation of ¹⁵N from precursors like ¹⁵NH₄Cl or [¹⁵N]alanine into urea cycle intermediates such as citrulline and argininosuccinate (B1211890), and ultimately into urea itself. nih.govnih.gov These studies have revealed rate-limiting steps in the cycle under different metabolic conditions. nih.govnih.gov When perfused with excess ammonia (B1221849), the enzymes argininosuccinate synthetase and lyase were found to be rate-limiting, whereas under more physiological conditions with alanine (B10760859) as the precursor, carbamoyl (B1232498) phosphate (B84403) synthetase was the limiting factor. nih.gov

Beyond the liver, ¹⁵N NMR can trace nitrogen metabolism in other organs and cell systems. nih.govcore.ac.uk For example, studies in cultured mammalian cells using ¹⁵N-labeled glutamine have shown the redistribution of the nitrogen label into metabolites like alanine and aspartate, demonstrating the interconnectedness of glutamine metabolism and transamination pathways. nih.gov While direct ¹⁵N NMR can be limited by lower sensitivity compared to other nuclei, its ability to provide a dynamic, time-dependent picture of metabolic pathways makes it an invaluable tool. researchgate.netresearchgate.net

Quantitative Analysis of ¹⁵N-Labeled Urea in Biological Samples

Accurate quantification of ¹⁵N-labeled urea in biological matrices such as plasma, urine, and cell culture media is crucial for metabolic research. nih.govlcms.cz Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the predominant technique for this purpose due to its high sensitivity and specificity. researchgate.net

GC-MS methods often require derivatization of urea to make it volatile. Common derivatives include the trifluoroacetyl (TFA) derivative or the dimethylaminomethylene derivative, which allow for sensitive detection of ¹⁵N enrichment in small sample volumes. nih.govchromforum.org For example, a GC-MS method using a TFA-urea derivative can detect less than 0.2 atom % excess [¹⁵N]urea in as little as 50 microliters of plasma or 10 microliters of urine. nih.gov Similarly, another GC-MS method based on a 2-trimethylsiloxypyrimidine derivative has been successfully used to measure [¹⁵N₂]urea enrichments as low as 0.5% in 100 µL of plasma. acs.org

LC-MS/MS offers the advantage of analyzing samples with minimal preparation, often avoiding the need for derivatization. nih.gov These methods are robust and can be applied across various biological matrices. nih.gov For instance, an LC-MS/MS method was developed for the cross-matrix measurement of urea in serum, plasma, and various culture and buffer media by using [¹⁵N₂]-urea and [¹³C,¹⁵N₂]-urea as internal standards to ensure consistency. nih.gov Another approach involves converting urea to 2-hydroxypyrimidine (B189755) (2-HPM) and using [¹⁵N₂]-urea-derived 2-HPM as an internal standard for quantification in samples like exhaled breath condensate. scispace.comresearchgate.netoup.com

Below is a table summarizing various analytical methods for the quantification of ¹⁵N-urea.

| Analytical Technique | Sample Type(s) | Derivatization Method | Key Findings/Sensitivity |

| GC-MS | Plasma, Urine | Trifluoroacetic acid (TFA) | Detects <0.2 atom % excess in 10-50 µL samples. nih.gov |

| GC-MS | Plasma | 2-trimethylsiloxypyrimidine | Measures enrichments as low as 0.5% in 100 µL of plasma. acs.org |

| GC-C-IRMS | Plasma, Urine | Dimethylaminomethylene | Determines enrichments between 0.37-0.52 atom % in 25-500 µL samples. chromforum.org |

| LC-MS/MS | Serum, Plasma, Culture Media | None (uses stable isotope internal standards) | Provides consistent cross-matrix quantification. nih.gov |

| LC-MS/MS | Exhaled Breath Condensate | Conversion to 2-hydroxypyrimidine (2-HPM) | Quantified urea concentrations from 2.2 to 103.5 µM. scispace.comoup.com |

| Isotope Ratio MS | Liquid Samples (Marine, Freshwater) | Enzymatic hydrolysis (urease) followed by oxidation to N₂ | High precision on samples with as little as 10 nmol of urea. researchgate.netau.dk |

Mitigation of Isotopic Impurities in Nitrogen-15 Sources

The reliability of tracer studies hinges on the purity of the isotopic labels used. Isotopic impurities, which can include unintended nitrogen-containing compounds or variations in the specified ¹⁵N enrichment, can significantly compromise experimental results. nih.govuni-regensburg.de

Impact on Tracer Study Reliability and Data Interpretation

The presence of isotopic impurities can lead to a misinterpretation of metabolic data. uni-regensburg.deresearchgate.net For example, commercial ¹⁵N₂ gas, often used as a primary source for synthesizing other ¹⁵N compounds, can contain reactive nitrogen species like ¹⁵NOx, ¹⁵N₂O, and ¹⁵NH₃ as by-products of its manufacture. nih.gov If these impurities are not accounted for, they could be mistakenly identified as products of a metabolic or catalytic process under investigation, leading to false-positive results. nih.gov

Methodologies for Impurity Detection and Protocol Recommendations

Ensuring the purity of ¹⁵N sources is a critical first step in any tracer study. Several analytical methods can be employed to detect and quantify isotopic impurities.

Detection Methodologies:

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for assessing the isotopic purity of labeled compounds. nist.gov It can measure molecular masses with high accuracy, allowing for the confirmation of complete ¹⁵N labeling and the identification of contaminants. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used in-line to analyze gas cylinders directly, avoiding external contamination and identifying a wide range of potential impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR, can be used to quantify the concentration of impurities, such as residual ammonia, in ¹⁵N sources. nih.gov

Protocol Recommendations:

Source Verification: Always verify the isotopic enrichment and chemical purity of the ¹⁵N-labeled compound upon receipt from the supplier, as it can vary between batches. nih.govbiorxiv.org High-purity sources (>99%) are recommended. nih.gov

Pre-analysis Purity Check: Before beginning a study, analyze the tracer using a sensitive method like GC-MS or LC-MS/MS to screen for any potential nitrogen-containing impurities. nih.gov

Use of Correction Software: Employ computational tools like IsoCorrectoR or AccuCor2. uni-regensburg.dechemrxiv.orgnih.gov These software packages can correct raw mass spectrometry data for both the natural abundance of stable isotopes and the measured impurity of the isotopic tracer, providing a more accurate mass isotopologue distribution. uni-regensburg.deresearchgate.net

Careful Experimental Blanks: Run control experiments without the catalyst or biological system to ensure that observed products are not simply artifacts from impurities in the tracer gas or vessel. nih.gov

The table below outlines common impurities and recommended detection methods.

| Impurity Type | Potential Source | Recommended Detection Method(s) |

| Reactive Nitrogen Species (¹⁵NOx, ¹⁵N₂O) | By-product of ¹⁵N₂ gas production | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Ammonia (¹⁵NH₃) | Unreacted starting material in ¹⁵N₂ production | Gas Chromatography-Mass Spectrometry (GC-MS), ¹H-NMR nih.gov |

| Incomplete Isotopic Enrichment | Manufacturing process | Elemental Analysis-Isotope Ratio MS (EA-IRMS), High-Resolution MS nist.govd-nb.info |

| Other Nitrogenous Compounds | Contamination during synthesis/handling | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), NMR |

By implementing these advanced analytical techniques and rigorous quality control protocols, researchers can ensure the accuracy and reliability of data derived from studies using this compound, leading to a more precise understanding of nitrogen metabolism.

Applications of Nitrogen 15 Labeled Urea in Terrestrial Ecosystem Research

Soil Nitrogen Cycling Dynamics

The application of ¹⁵N-labeled urea (B33335) allows researchers to meticulously track the movement of urea-derived nitrogen through the various pools and processes within the soil system. This provides invaluable insights into the complex web of microbial and chemical transformations that dictate nitrogen availability to plants and its potential loss from the ecosystem.

Urea Hydrolysis and Ammonification Processes in Soil Systems

Upon application to the soil, urea undergoes hydrolysis, a process catalyzed by the enzyme urease, which converts it into ammonium (B1175870) (NH₄⁺) and carbon dioxide. agrotest.com This initial transformation, known as ammonification, is a critical step in making the nitrogen from urea available to plants and microorganisms. agrotest.com The rate of this conversion is influenced by several factors including soil moisture, temperature, pH, and the abundance of urease-producing bacteria. agrotest.comresearchgate.net

The use of ¹⁵N-urea enables the precise measurement of the rate of urea hydrolysis. Studies have shown that in various soil types, this process is typically rapid, often completing within a few days of application. For instance, co-application of composted pig manure with urea has been observed to accelerate urea hydrolysis, increasing the first-order rate constant significantly. cdnsciencepub.com The zone immediately surrounding a dissolving urea granule experiences a temporary increase in pH and a high concentration of ammonia (B1221849), which can be toxic to seeds and young plants until neutralized over a few days. agrotest.com

Nitrification and Denitrification Pathways and Rates

Following ammonification, the resulting ¹⁵N-labeled ammonium can enter several pathways, including nitrification and denitrification, which are key processes in the global nitrogen cycle. Nitrification is the two-step aerobic oxidation of ammonium to nitrate (B79036) (NO₃⁻), first to nitrite (B80452) (NO₂⁻) and then to nitrate. Denitrification, on the other hand, is the anaerobic reduction of nitrate to gaseous forms of nitrogen, such as nitrous oxide (N₂O) and dinitrogen (N₂), leading to nitrogen loss from the soil.

¹⁵N tracer studies have been instrumental in quantifying the rates of these processes and identifying the dominant pathways under different environmental conditions. For example, research has demonstrated that low oxygen availability significantly increases N₂O production. pnas.orgpnas.org In low-oxygen environments, nitrifier denitrification, a process where ammonia oxidizers reduce nitrite to N₂O, can be a major source of this potent greenhouse gas, contributing between 34% and 66% of total N₂O production in some soils amended with urea. pnas.orgpnas.org Heterotrophic denitrification, carried out by a broader range of microorganisms using nitrate as an electron acceptor in the absence of oxygen, is another significant pathway for N₂O production and becomes the sole source under completely anaerobic conditions. pnas.orgpnas.org The use of ¹⁵N allows for the differentiation and quantification of these complex and competing pathways. pnas.orgpnas.orgoup.com

Microbial Immobilization and Mineralization of Urea-Derived Nitrogen

A significant portion of the nitrogen applied as ¹⁵N-urea is taken up by soil microorganisms in a process called immobilization. This converts inorganic nitrogen (ammonium and nitrate) into organic forms within microbial cells, effectively retaining it in the soil. oup.com Conversely, mineralization is the process by which microorganisms decompose organic matter, releasing inorganic nitrogen back into the soil. The balance between these two processes dictates the availability of nitrogen for plant uptake.

Studies using ¹⁵N-urea have shown that the addition of organic matter, such as straw, can stimulate the microbial immobilization of urea-derived nitrogen. biorxiv.orgmdpi.com This is because the high carbon-to-nitrogen ratio of straw provides an energy source for microbes, which then require additional nitrogen for their growth, leading to the uptake of the labeled urea-N. biorxiv.org Research has demonstrated that in some cases, a significant fraction of applied ¹⁵N-urea, ranging from 25% to 38% in tropical soils, can be found in the organic pool after a month of incubation. The direct assimilation of urea-N by microorganisms represents a significant pathway for nitrogen retention in the soil, bypassing the free ammonium pool. oup.com

Fate and Recovery of ¹⁵N-Urea in Different Soil Nitrogen Pools

The ultimate fate of applied ¹⁵N-urea is partitioned among various soil nitrogen pools, plant uptake, and losses to the environment. Tracer studies provide a quantitative understanding of this distribution.

A considerable portion of the applied ¹⁵N-urea that remains in the soil becomes incorporated into different fractions of soil organic matter. Research has shown that after a cropping season, the residual ¹⁵N from urea can be distributed among humic substances. For instance, in paddy soils, the distribution of residual ¹⁵N was found to be 13.1-13.9% in humic acids, 19.0-20.5% in the fulvic acid fraction, and 53.4-54.3% in humin. tandfonline.comtandfonline.com Similarly, in a cassava field, the distribution was 14.9% in humic acids, 27.4% in the fulvic acid fraction, and 52.4% in humin. tandfonline.comtandfonline.com These studies indicate that a substantial amount of the applied nitrogen is stabilized within the soil's organic matrix. Further fractionation reveals that the mineral-associated organic matter fraction is a major sink for amendment-derived ¹⁵N. orgprints.org

| Soil Type/Crop | Humic Acids (%) | Fulvic Acid Fraction (%) | Humin (%) | Reference |

|---|---|---|---|---|

| Jawa Paddy Soils | 13.1-13.9 | 19.0-20.5 | 53.4-54.3 | tandfonline.comtandfonline.com |

| Sumatra Cassava Soil | 14.9 | 27.4 | 52.4 | tandfonline.comtandfonline.com |

A dynamic and crucial pool for urea-derived nitrogen is the soil microbial biomass. Microorganisms rapidly assimilate ¹⁵N from urea, incorporating it into their cellular components. murdoch.edu.au This process represents a significant mechanism for retaining applied nitrogen within the soil, preventing its immediate loss through leaching or gaseous emissions. murdoch.edu.au

Studies have quantified the extent of this assimilation. For example, in a grassland ecosystem, assimilation into microbial biomass accounted for 16% of the total applied ¹⁵N-fertiliser, which was 61% of the total ¹⁵N retained in the soil. murdoch.edu.au The addition of organic materials like straw can significantly enhance the recovery of urea-N in the microbial biomass pool. d-nb.info For instance, at the seedling stage, the addition of straw increased the recovery of urea-derived microbial biomass nitrogen by 77.9% to 122.7%. d-nb.info This highlights the central role of the soil microbial community in capturing and recycling nitrogen from urea applications. murdoch.edu.au

| Ecosystem/Treatment | ¹⁵N Recovery in Microbial Biomass (% of applied) | Reference |

|---|---|---|

| Grassland | 16 | murdoch.edu.au |

| Paddy Soil (Urea + Straw, Seedling Stage) | Increased by 77.9-122.7% compared to urea alone | d-nb.info |

Incorporation into Soil Organic Nitrogen Fractions

Ammonia Volatilization Losses of Urea-Derived Nitrogen from Soils

The use of Urea mono N-15 (¹⁵N-urea) is a critical tool for accurately quantifying nitrogen (N) loss through ammonia (NH₃) volatilization from agricultural soils. This isotopic method allows researchers to distinguish between nitrogen originating from the applied fertilizer and that from the native soil pool. Studies have shown that ammonia volatilization is a significant pathway for N loss from urea-based fertilizers. For instance, in experiments with sugarcane, applying urea-N fertilizer on the straw resulted in NH₃-N losses of up to 24% of the applied rate. redalyc.org The ¹⁵N balance method is often used as a reference for calibrating other measurement techniques, though it measures total gaseous losses, not just ammonia. cdnsciencepub.comscielo.br

Research has demonstrated that various factors influence the rate of ammonia volatilization. For example, in a study on coffee plants, volatilization from urea was found to be seven times more intense than from ammonium sulfate. tandfonline.com The presence of crop residues can also impact volatilization, with higher urease activity in soil with surface residues leading to increased NH₃-N volatilization after urea application. redalyc.org

The following table presents data from a study comparing different methods for measuring ammonia volatilization from urea applied to a forest soil.

Table 1: Comparison of Methods for Measuring Ammonia (NH₃) Volatilization from ¹⁵N-Urea

| Measurement Method | NH₃ Loss (% of applied N) |

|---|---|

| Closed-Static | 13% |

| Semi-Open | 17% |

| Closed-Dynamic | 22-26% |

| ¹⁵N-Balance | 35-42% |

Data sourced from a study on forest soils. The ¹⁵N-balance method accounts for all gaseous N losses, not just ammonia. cdnsciencepub.com

Field studies have employed various chamber designs to capture and quantify ammonia volatilization, with ¹⁵N-urea serving as the tracer to determine the precise amount of fertilizer-derived nitrogen lost. researchgate.net Long-term conservation tillage practices, such as no-tillage with stover mulching, have been shown to significantly reduce NH₃ emission rates and cumulative volatilization compared to conventional ridge tillage. mdpi.com

Interactions with Soil Management Practices

The fate and efficiency of ¹⁵N-labeled urea are significantly influenced by various soil management practices, including the co-application of organic amendments, irrigation regimes, nitrogen application rates, and tillage systems.

The simultaneous application of urea with organic amendments like compost or manure can have complex and sometimes contradictory effects on nitrogen dynamics. On one hand, the high urease activity often found in composted manure can accelerate the hydrolysis of urea. cdnsciencepub.comresearchgate.netcdnsciencepub.com This rapid conversion to ammonium, coupled with a potential increase in soil pH, can lead to greater ammonia volatilization losses from the co-applied urea. cdnsciencepub.comresearchgate.netcdnsciencepub.com One study found that co-applying composted pig manure with ¹⁵N-urea enhanced urea hydrolysis and doubled the ammonia volatilization in some treatments. cdnsciencepub.comresearchgate.net

Conversely, the organic matter in these amendments can stimulate microbial growth, leading to increased immobilization of the urea-derived nitrogen into the soil organic pool. cdnsciencepub.comresearchgate.net This immobilization can help to retain nitrogen in the soil, potentially reducing losses. plos.org For example, substituting a portion of mineral fertilizer with manure has been shown to decrease ¹⁵N-urea loss without negatively impacting crop dry matter and nitrogen uptake. plos.org In a long-term study, a manure-plus-synthetic-N treatment resulted in a higher fertilizer N use efficiency (56%) and lower residual fertilizer N in the soil compared to a synthetic N-only treatment (46%). researchgate.net

The addition of manure has also been observed to increase crop nitrogen uptake from labeled ¹⁵N-urea, with the majority of this nitrogen being partitioned to the grain. frontiersin.org However, some research suggests that the co-application of compost and urea should be avoided due to the risk of increased ammonia volatilization. researchgate.net

The table below summarizes findings on the fate of ¹⁵N-urea when co-applied with maize residue and manure.

Table 2: Fate of ¹⁵N-Urea and ¹⁵N-Maize Residue in a Wheat Cropping System

| Nitrogen Source | Recovered by Wheat (%) | Remained in Soil (%) | Lost (%) |

|---|---|---|---|

| ¹⁵N-Urea | 35.9 | 28.1 | 36.0 |

| ¹⁵N-Maize Residue | 16.9 | 46.9 | 36.2 |

Data from a pot experiment investigating the effects of different N regimes. plos.org

Irrigation practices and the rate of nitrogen application are critical factors determining the efficiency of ¹⁵N-urea uptake and the extent of nitrogen losses. Different irrigation regimes can have a marked effect on crop yield and the uptake of nitrogen from fertilizers. For instance, in a double rice cropping system, a shallow water depth with wetting and drying (WD) irrigation increased grain yield by 5.7%–20% compared to continuous flood irrigation (FI). researchgate.net The WD regime also decreased vertical leaching of ammonium (NH₄⁺-N) and total nitrogen. researchgate.net Similarly, another study found that an appropriate drip irrigation regime was beneficial for promoting the absorption of residual nitrogen by the succeeding crop. mdpi.com

The interaction between irrigation and N application rate is also important. One study on apple trees found that both irrigation levels and nitrogen application rates were key factors affecting the total nitrogen content of the plants. mdpi.com The following table shows the effect of different irrigation levels and N application rates on the utilization of ¹⁵N-urea in apple trees.

Table 3: ¹⁵N-Urea Utilization Efficiency (%) in Apple Trees under Different Irrigation and Nitrogen Treatments

| Nitrogen Rate | W0 (Low Irrigation) | W1 (Medium Irrigation) | W2 (High Irrigation) |

|---|---|---|---|

| N1 (Low) | 37.78 | 43.33 | 39.72 |

| N2 (Medium) | 21.37 | 20.35 | 18.96 |

| N3 (High) | 16.62 | 12.59 | 13.89 |

W0, W1, and W2 represent different irrigation levels, and N1, N2, and N3 represent different nitrogen application rates. mdpi.com

Tillage practices and the type of cropping system significantly influence the fate of ¹⁵N-urea in the soil. No-till (NT) farming, a conservation tillage practice, has been shown to affect nitrogen dynamics compared to conventional tillage (CT). In a seven-year study on spring wheat, while tillage did not affect ¹⁵N recovery by the wheat plants, the amount of ¹⁵N recovered in the top 15 cm of soil was higher under NT (47%) compared to CT (39%). researchgate.netcdnsciencepub.com This suggests that NT systems may retain more fertilizer-derived nitrogen in the surface soil. Another study found that NT significantly reduced the amount of residual ¹⁵N fertilizer in the soil compared to a moldboard plow system. mdpi.com

However, the effects can be complex. Some studies report that the lowest N recovery in barley plants occurred with surface broadcasting of urea on zero-tillage systems. researchgate.net In contrast, research on a Vertisol in Mexico found that fertilizer ¹⁵N recovery rates for maize were low across all tillage treatments, but the total recovered ¹⁵N after a subsequent wheat harvest was highest in a permanent raised bed system where residue was burned. inia.uy

Cropping systems, such as crop rotation, also impact nitrogen dynamics. A study comparing rice-wheat and maize-wheat rotations found that wheat in the maize-wheat system tended to absorb more ¹⁵N and had lower unaccounted N loss, suggesting a lower risk of N loss in deeper soil layers compared to the rice-wheat system. nih.gov In a long-term soybean-maize-maize rotation, the application of manure in combination with chemical fertilizers increased the recovery of ¹⁵N-urea in the crop. frontiersin.org

The table below shows the nitrogen use efficiency (NUE) for durum wheat under no-till and conventional tillage at different nitrogen application rates.

Table 4: Nitrogen Use Efficiency (NUE) for Grain and Straw in Durum Wheat under Different Tillage and Nitrogen Regimes

| Nitrogen Dose (kg N ha⁻¹) | Tillage | NUE Grain (%) | NUE Straw (%) |

|---|---|---|---|

| 82 | CT | 20.5 | 3.2 |

| NT | 26.8 | 3.4 | |

| 115 | CT | 8.4 | 3.5 |

| NT | 19.0 | 4.9 | |

| 149 | CT | 16.5 | 5.4 |

| NT | 30.6 | 9.2 |

CT = Conventional Tillage, NT = No-Till. mdpi.com

Influence of Irrigation Regimes and Nitrogen Application Rates

Rhizosphere Priming Effects on Nitrogen Turnover

The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotspot of microbial activity that significantly influences nitrogen (N) turnover. The "rhizosphere priming effect" (RPE) refers to the stimulation or inhibition of soil organic matter (SOM) decomposition by plant roots. researchgate.net This process is crucial for regulating nutrient availability and has been studied using ¹⁵N-labeled urea to trace the movement of nitrogen.

When ¹⁵N-urea is applied, it can be taken up by plants, immobilized by microbes, or remain in the soil. The presence of plant roots can alter these pathways. For example, studies have shown that N input can modulate the RPE; one experiment with maize found that the addition of nitrogen decreased the amount of CO₂ released from the soil in the presence of plants, indicating a change in SOM decomposition. researchgate.net The form of nitrogen supplied can also influence the RPE. The application of ammonium-N has been shown to decrease rhizosphere pH and result in a negative RPE, while nitrate-N nutrition increased rhizosphere pH and led to a positive RPE. oup.com

The interaction between plants and microbes for nitrogen is competitive. Under certain conditions, invasive plant species can outcompete microbes for N, which in turn can stimulate the microbes to produce enzymes that release more N from SOM. researchgate.net The use of ¹⁵N tracers helps to disentangle these complex interactions by quantifying the flow of fertilizer-derived N into different pools, such as plants and microbial biomass. researchgate.net However, it is important to note that the use of ¹⁵N fertilizers can sometimes lead to an "apparent" N priming effect due to processes like pool substitution, which requires careful interpretation of the results. gwdguser.de

Plant Nitrogen Uptake and Assimilation

This compound is an invaluable tool for tracing the uptake, translocation, and assimilation of urea-derived nitrogen within plants. By labeling the urea with the stable isotope ¹⁵N, researchers can precisely track the journey of the fertilizer nitrogen from the soil into various plant tissues.

Studies have shown that plants can absorb urea-derived nitrogen both through their roots and foliage. Following foliar application on tea plants, ¹⁵N absorption was most rapid within the first 6 hours, and the absorbed nitrogen was primarily transported to young shoots. tandfonline.com By day 13, approximately 75% of the applied foliar urea-N was recovered within the plants. tandfonline.com

Root uptake of ¹⁵N-urea is influenced by various factors. In a study on a soybean-maize-maize rotation, the recovery of ¹⁵N-urea in the crop averaged 28.8% in the first season (soybean), with subsequent maize crops recovering residual ¹⁵N from the soil. frontiersin.org The addition of manure significantly increased the uptake of ¹⁵N-urea. frontiersin.org

The distribution of the absorbed ¹⁵N varies among different plant parts. In wheat, the percentage of nitrogen derived from fertilizer (Ndff) was found to be higher in the grain (average 48.5%) and straw (46.3%) than in the roots (37.4%). nih.gov Similarly, in a comparative study of pure and mixed bamboo forests, the leaves exhibited the highest total nitrogen uptake. frontiersin.org The recovery of ¹⁵N from urea was significantly higher in the mixed forest compared to the pure bamboo forest, highlighting the influence of cropping systems on nitrogen uptake. frontiersin.org

The following table details the distribution of ¹⁵N derived from urea in different parts of wheat plants under two different fertilizer placement methods.

Table 5: Percentage of Nitrogen Derived from ¹⁵N-Urea Fertilizer (Ndff) in Winter Wheat

| Plant Part | Broadcast Application (%) | Band Application (%) |

|---|---|---|

| Grain | 35.9 - 60.2 | 33.2 - 57.0 |

| Straw | - | - |

| Root | - | - |

| Average Ndff | ||

| Grain | 50.2 | 47.0 |

| Straw | 46.3 | 46.3 |

| Root | 37.4 | 37.4 |

Data shows the range and average percentage of N in different plant parts that originated from the applied ¹⁵N-urea. nih.gov

Mechanisms of Urea Transport and Absorption in Plant Roots and Leaves

The application of this compound has been instrumental in elucidating the complex mechanisms governing urea uptake and transport in plants. Studies utilizing ¹⁵N-labeled urea have demonstrated that plants can absorb urea directly through both their roots and leaves before it undergoes hydrolysis. nih.gov This uptake is facilitated by specific transport systems.

In roots, urea transport involves both high- and low-affinity systems. nih.gov The high-affinity transport system is primarily mediated by the DUR3 transporter, which is a proton-dependent symporter. frontiersin.orgresearchgate.net This transporter is crucial for urea uptake at low external concentrations. nih.gov Conversely, at higher concentrations, passive or diffusion-controlled transport becomes more prominent, likely involving aquaporins. nih.gov Members of the tonoplast intrinsic protein (TIP) and plasma membrane intrinsic protein (PIP) subfamilies of aquaporins have been identified as potential channels for urea. nih.govresearchgate.net For instance, in Arabidopsis, AtTIP1;1, AtTIP1;2, AtTIP2;1, and AtTIP4;1 have been shown to facilitate urea transport. nih.gov

Foliar application studies with ¹⁵N-labeled urea have confirmed that leaves are also efficient at absorbing urea. tandfonline.comscispace.com The uncharged nature of the urea molecule allows for relatively easy passage through the leaf cuticle. tandfonline.com The rate of foliar uptake is often highest within the first few hours of application. tandfonline.comscispace.com Once absorbed into the leaf, urea can be assimilated locally or transported to other parts of the plant. scispace.com

Regulation of Urea Uptake by Plant Nitrogen Status and Environmental Factors

The uptake of urea by plants is a regulated process, influenced by the plant's internal nitrogen (N) status and various environmental conditions. Research using this compound has provided significant insights into these regulatory mechanisms.

A plant's N status plays a critical role in modulating urea uptake. In some species, such as Arabidopsis, urea uptake is stimulated by the presence of urea but can be reduced by ammonium nitrate in the growth medium. nih.govnih.gov Interestingly, N deficiency in these plants did not appear to affect urea uptake. nih.govnih.gov Conversely, in other plants like tea and apple, low N status has been shown to both enhance and reduce the efficiency of foliar urea absorption, suggesting species-specific responses. tandfonline.comnih.gov High plant N status can lead to feedback regulation that decreases foliar N uptake and mobilization. tandfonline.com

Environmental factors also exert considerable influence on urea absorption. Soil moisture is a key determinant for root uptake of soil-applied urea, with moist conditions facilitating rapid absorption. cdnsciencepub.com Temperature can affect the rate of urea hydrolysis by microbial urease in the soil, which in turn influences the availability of urea for direct plant uptake. nih.gov

Intra-plant Distribution and Translocation of Urea-Derived Nitrogen

Once absorbed, nitrogen derived from this compound is distributed throughout the plant to various sinks. Isotope tracing has revealed the pathways and dynamics of this internal movement.

Following root absorption, a significant portion of the intact urea can be translocated to the shoots via the xylem. nih.govnih.gov Studies in Arabidopsis and rice have shown the presence of labeled urea in the shoots, indicating that not all urea is immediately hydrolyzed in the roots. nih.gov The absorbed nitrogen is then assimilated into amino acids, primarily glutamine, and subsequently incorporated into other nitrogenous compounds like proteins. jircas.go.jp

In the case of foliar application, the absorbed ¹⁵N is rapidly exported from the treated leaves to actively growing regions, such as young shoots and roots. tandfonline.comscispace.com For example, in tea plants, the majority of foliar-applied ¹⁵N was transported to young shoots. tandfonline.com Similarly, in apple trees, nitrogen from fall foliar application was converted to amino acids in the leaves and then translocated to the bark and roots for storage. scispace.comoup.comnih.gov The distribution pattern can change with the plant's developmental stage. For instance, in winter jujube, urea-¹⁵N applied at the core-hardening stage was primarily allocated to nutritive organs in the first year and stored in the branches and coarse roots over winter. nih.gov

Nitrogen Use Efficiency (NUE) Assessments Using ¹⁵N Dilution Techniques

The ¹⁵N isotope dilution technique, utilizing this compound, is a powerful tool for assessing Nitrogen Use Efficiency (NUE) in agricultural systems. This method allows researchers to distinguish between nitrogen derived from the applied fertilizer and nitrogen from the soil, providing a precise measure of how efficiently the plant utilizes the fertilizer.

By applying ¹⁵N-labeled urea, scientists can track the fate of the fertilizer nitrogen within the plant-soil system. This includes the amount of nitrogen taken up by the crop, the portion that remains in the soil, and the amount lost to the environment through processes like leaching, denitrification, and volatilization. researchgate.netnih.gov The recovery of the applied ¹⁵N in the crop is a direct measure of the fertilizer NUE.

Studies have shown that NUE from urea application can vary significantly depending on factors such as application method (soil vs. foliar), timing, and the presence of other nutrients. For example, in wheat, the recovery of foliar-applied ¹⁵N-urea in the grain was found to be lower than that of soil-applied urea. cdnsciencepub.com However, the addition of a surfactant to the foliar spray can significantly increase nitrogen recovery. cdnsciencepub.com Furthermore, optimizing nitrogen management practices based on ¹⁵N tracer studies can lead to substantial improvements in NUE. frontiersin.org For instance, in rice, an optimized fertilizer application strategy resulted in a 95.52% higher recovery efficiency of ¹⁵N-urea compared to traditional methods. frontiersin.org

Transcriptomic and Physiological Responses of Plants to Urea Nutrition

The use of this compound in conjunction with transcriptomic and physiological analyses has shed light on how plants respond to urea as a nitrogen source at a molecular level.

Physiological studies have shown that while plants can utilize urea, its uptake and assimilation can be less efficient than that of nitrate, sometimes leading to signs of nitrogen starvation. nih.govnih.gov Urea nutrition can influence the uptake of other nitrogen forms, for example, by repressing nitrate influx while enhancing ammonium uptake in Arabidopsis. nih.govnih.gov Furthermore, urea application can lead to an accumulation of amino acids in the roots. nih.gov

Transcriptomic profiling of plants grown with urea has revealed significant changes in gene expression. In Arabidopsis, urea nutrition transcriptionally regulates nitrate and ammonium transporters, as well as key enzymes in the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. nih.govnih.govcapes.gov.br A key finding is the strong up-regulation of the high-affinity urea transporter gene, AtDUR3, in response to urea, highlighting its central role in urea uptake. nih.govnih.govcapes.gov.br Conversely, genes for some aquaporins and nitrate transporters can be repressed. nih.gov These gene expression changes indicate a complex regulatory network that allows the plant to adapt to urea as a nitrogen source, although sometimes with physiological trade-offs. scispace.com

Comparative Studies of Urea Utilization Across Diverse Plant Species and Ecotypes

Research employing this compound has highlighted significant diversity in urea utilization across different plant species and ecotypes. These comparative studies reveal that the mechanisms and efficiency of urea uptake, translocation, and assimilation are not uniform throughout the plant kingdom.

For instance, studies comparing monocots and eudicots have shown variations in urea transport and metabolism. While both groups possess high-affinity DUR3-type urea transporters, the regulation and contribution of other transporters like aquaporins may differ. researchgate.netfrontiersin.org In a study on tomato, a dicot, the absorption and translocation of urea were poor at the seedling stage but improved significantly at later reproductive stages, eventually becoming comparable to nitrate utilization. researchgate.net In contrast, maize, a monocot, possesses both high- and low-affinity urea uptake systems in its roots from an early stage. frontiersin.org

Even within the same species, different ecotypes or cultivars can exhibit variations in their response to urea fertilization. These differences can be linked to genetic variations affecting transporter activity, enzyme kinetics, or regulatory pathways. Understanding this diversity is crucial for developing crop varieties with improved nitrogen use efficiency for urea-based fertilizers.

Role in Crop Nutrition and Agricultural Productivity

This compound has been invaluable in agronomic research to trace the fate of urea fertilizer and optimize its use to enhance crop nutrition and productivity. As the most widely used nitrogen fertilizer globally, understanding how to maximize its benefit is critical for sustainable agriculture. international-agrophysics.org

¹⁵N tracer studies have precisely quantified how much of the applied urea is taken up by the crop, how it is distributed among different plant organs (roots, stems, leaves, and grains), and how much is lost from the soil-plant system. nih.gov This information is vital for developing best management practices. For example, research on wheat has shown that the timing of urea application significantly affects nitrogen recovery in the grain, with applications at anthesis primarily boosting protein content rather than yield. cdnsciencepub.com In maize, the use of urease inhibitors with urea was shown to enhance the recovery of ¹⁵N from the fertilizer in the grain and straw, leading to a 10% increase in grain yield. international-agrophysics.org

By providing detailed insights into the nitrogen cycle in agroecosystems, ¹⁵N-labeled urea studies help in devising strategies to improve nitrogen use efficiency. This not only boosts crop yields and nutritional quality, such as protein content, but also minimizes the negative environmental impacts associated with nitrogen losses, like nitrate leaching and greenhouse gas emissions. cdnsciencepub.comresearchgate.net

Interactive Data Table: Research Findings on Urea-15N Applications

| Research Area | Plant Species | Key Finding | Reference(s) |

| Uptake Mechanisms | Arabidopsis thaliana | Urea uptake is mediated by both high-affinity (DUR3) and low-affinity (aquaporins) transport systems in roots. | nih.gov |

| Uptake Regulation | Camellia sinensis (Tea) | Low nitrogen status reduced total ¹⁵N absorption and its allocation to young shoots after foliar application. | tandfonline.com |

| Intra-plant Translocation | Malus domestica (Apple) | Foliar-applied ¹⁵N-urea in autumn was converted to amino acids in leaves and translocated to bark and roots for storage. | scispace.comoup.comnih.gov |

| Nitrogen Use Efficiency | Triticum aestivum (Wheat) | Recovery of ¹⁵N-urea in grain ranged from 4.5-26.7% for foliar application and 32.3-70.1% for soil application. | cdnsciencepub.com |

| Transcriptomic Response | Arabidopsis thaliana | Urea nutrition strongly up-regulates the high-affinity urea transporter gene AtDUR3 and regulates nitrate and ammonium transporter genes. | nih.govnih.gov |

| Comparative Utilization | Solanum lycopersicum (Tomato) | Urea absorption and translocation were poor at the seedling stage but increased to levels similar to nitrate at the reproductive stage. | researchgate.net |

| Agricultural Productivity | Zea mays (Maize) | Use of a urease inhibitor (NBPT) with ¹⁵N-urea increased grain yield by 10% and enhanced fertilizer recovery. | international-agrophysics.org |

Applications of Nitrogen 15 Labeled Urea in Aquatic Ecosystem Research

Nitrogen Cycling in Freshwater and Marine Environments

The application of Urea (B33335) mono N-15 has been fundamental in quantifying the role of urea in the nitrogen budgets of diverse aquatic systems, from oligotrophic open oceans to eutrophic coastal estuaries and freshwater lakes. By introducing a known quantity of Urea mono N-15 into a water sample (a technique known as an isotope tracer addition experiment), scientists can monitor the appearance of the ¹⁵N label in various nitrogen pools over time.

Key research findings derived from this method include:

Quantification of Urea Uptake and Regeneration: Studies have demonstrated that urea can be a preferred nitrogen source for both phytoplankton and bacterioplankton, sometimes contributing more to microbial nitrogen demand than ammonium (B1175870) (NH₄⁺) or nitrate (B79036) (NO₃⁻), particularly in nitrogen-limited waters. By measuring the rate of ¹⁵N incorporation into particulate organic nitrogen (PON), researchers can calculate the specific uptake rates of urea. Simultaneously, by monitoring the dilution of the ¹⁵N label in the dissolved urea pool, they can estimate rates of "in-situ" urea production or regeneration.

Determination of Urea's Contribution to Ammonium Pools: The primary pathway for urea utilization is enzymatic hydrolysis via the urease enzyme, which cleaves urea into ammonium and carbon dioxide. Using this compound allows for the direct measurement of this transformation. The rate of ¹⁵NH₄⁺ appearance in the dissolved inorganic nitrogen (DIN) pool provides a gross rate of urea hydrolysis (ureolysis), distinguishing it from other ammonium sources. Research in environments like the Southern Ocean and coastal upwelling zones has used this technique to show that urea hydrolysis can be a major, and sometimes dominant, source of regenerated ammonium, fueling primary productivity.

Elucidating Competitive Dynamics: Tracer experiments using this compound alongside other ¹⁵N-labeled compounds (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻) enable a direct comparison of the relative importance of different nitrogen sources for microbial communities. Such studies have revealed complex dynamics where the preference for urea can vary based on species composition, nutrient availability, and environmental conditions like light and temperature.

The data table below summarizes representative findings from studies utilizing this compound to investigate nitrogen cycling.

| Aquatic System | Key Finding | Measured Parameter(s) | Role of this compound |

| Oligotrophic Gyres (e.g., North Pacific) | Urea is a significant N source for picoplankton, supporting a substantial fraction of primary production. | ¹⁵N uptake into PON; ¹⁵N incorporation into specific phytoplankton pigments. | Directly traced the flow of nitrogen from urea into the base of the marine food web. |

| Coastal Estuaries (e.g., Chesapeake Bay) | High rates of urea regeneration and uptake occur, with urea supporting over 30% of phytoplankton N demand in certain seasons. | Urea uptake rates; Urea regeneration rates via isotope dilution. | Quantified the rapid turnover of the urea pool and its importance in fueling algal blooms. |

| Freshwater Lakes (e.g., Eutrophic Lakes) | Bacterioplankton are the primary consumers of urea, rapidly hydrolyzing it to ammonium, which is then used by phytoplankton. | ¹⁵N transfer from urea to the dissolved ammonium pool (¹⁵NH₄⁺) and then to PON. | Differentiated between direct urea uptake and indirect use via the regenerated ammonium pathway. |

| Antarctic Coastal Waters | Urea hydrolysis is a key process for supplying regenerated nitrogen to phytoplankton during the spring bloom. | Gross urea hydrolysis rates measured by ¹⁵NH₄⁺ production. | Provided a direct measure of ureolysis, confirming its critical role in polar N cycling. |

Tracing Nitrous Acid (HONO) and Nitrite (B80452) (NO₂⁻) Formation Pathways in Hydrospheric Systems

Beyond its role in biological nutrition, urea has been identified as a potential chemical precursor to reactive nitrogen species like nitrous acid (HONO) and nitrite (NO₂⁻) in aquatic environments. HONO is particularly significant because its photolysis in sunlight produces the highly reactive hydroxyl radical (•OH), a primary oxidant that influences the chemistry of both the atmosphere and surface waters. Understanding the sources of HONO and nitrite is crucial for atmospheric and aquatic chemistry models.

This compound is a definitive tool for confirming and quantifying these transformation pathways. By labeling the potential source (urea), researchers can unequivocally determine if it contributes to the product pool (HONO/NO₂⁻).

Photochemical Formation: Laboratory studies simulating sunlit surface waters have investigated the photochemical degradation of urea as a source of HONO and nitrite. In these experiments, solutions containing this compound and other relevant water constituents (like photosensitizers found in dissolved organic matter) are irradiated with light. The subsequent analysis of the isotopic composition of the produced HONO and NO₂⁻ can confirm the pathway. If the resulting nitrite is enriched in ¹⁵N, it provides direct evidence that urea was its precursor. Research has shown that this pathway can be a significant, previously overlooked source of daytime HONO in freshwater systems.

Abiotic Hydrolysis: Under certain conditions of temperature and pH, urea can undergo slow abiotic hydrolysis to form ammonium and cyanate (B1221674). The cyanate can further react to produce other nitrogen compounds. While a minor pathway in most natural waters, the use of this compound can help constrain its potential contribution to the nitrite pool under specific geochemical conditions.

The following data table outlines key experimental findings on the role of urea as a precursor to HONO and NO₂⁻, highlighted through the use of this compound.

| Experimental Condition | Precursor Used | Product Analyzed | Key Finding | Implication for Aquatic Systems |

| Irradiated river water samples | This compound | Nitrite (NO₂⁻) | Significant ¹⁵N enrichment was observed in the nitrite pool upon irradiation, confirming urea as a photochemical precursor. | Identifies a novel photochemical source of nitrite and, by extension, HONO in sunlit surface waters, impacting radical chemistry. |

| Controlled lab photolysis with photosensitizers | This compound | Nitrous Acid (HONO) | Direct measurement of ¹⁵N-labeled HONO confirmed that urea photolysis is a viable pathway for HONO production. | Helps close the gap in understanding the "missing source" of daytime HONO observed in field measurements of lakes and rivers. |

| Sterile, dark aqueous solution | This compound | Ammonium (NH₄⁺), Nitrite (NO₂⁻) | No significant production of ¹⁵N-labeled nitrite was observed, indicating that abiotic, non-photochemical conversion is negligible under typical environmental pH and temperature. | Confirms that the primary transformation pathways are biological hydrolysis (ureolysis) and photochemical degradation, not simple chemical breakdown in the dark. |

Modeling and Isotopic Fingerprinting with Nitrogen 15 Urea Data

Integration of ¹⁵N Data into Predictive Soil Nitrogen Cycling Models

Data generated from experiments using ¹⁵N-labeled urea (B33335) are crucial for the development, calibration, and validation of predictive soil nitrogen cycling models. grdc.com.au These models, such as the Agricultural Production Systems sIMulator (APSIM) and SUNDIAL, aim to simulate the complex processes of the nitrogen cycle, including mineralization, immobilization, nitrification, denitrification, leaching, and plant uptake. grdc.com.au However, the accuracy of these models depends on the quality of the data used to define their parameters.

Research using ¹⁵N-labeled urea provides precise, quantitative data on the fate of applied fertilizer. grdc.com.au For instance, studies can determine the exact percentage of applied nitrogen that is taken up by the crop, what proportion remains in the soil, and how much is lost to the environment through processes like leaching or gaseous emissions. frontiersin.orgnih.gov A national project in Australia utilizes ¹⁵N-labeled urea across 12 sites to track fertilizer N dynamics over multiple seasons, with the explicit goal of using the data to validate or improve the APSIM model. grdc.com.au

These tracer studies reveal critical information that models need to accurately represent real-world conditions. For example, recent findings using ¹⁵N-labeled fertilizer have shown that crop acquisition of fertilizer N in the year of application can be low, highlighting a continued heavy reliance on soil-derived N. grdc.com.au This insight, made possible by ¹⁵N tracing, helps refine model assumptions about the short-term availability of fertilizer N versus the contribution from mineralized soil organic N. researchgate.net By integrating these empirical results, predictive models become more robust tools for forecasting crop N requirements, optimizing fertilizer recommendations, and assessing the environmental impacts of different farming strategies. researchgate.net

Isotopic Fingerprinting for Nitrogen Source Identification

Isotopic fingerprinting uses the ratio of stable isotopes to identify the source of a substance. While this is often done by analyzing natural variations in isotopic abundance (δ¹⁵N), the intentional application of ¹⁵N-enriched urea provides a definitive and unambiguous fingerprint for that specific fertilizer input. researchgate.net By introducing urea with a known, high abundance of ¹⁵N, researchers can precisely track its path and distinguish it from all other nitrogen sources in the environment. researchgate.netcrimsonpublishers.com

A fundamental application of this isotopic fingerprinting is the clear differentiation between nitrogen derived from synthetic fertilizers and that from organic sources, such as manure, compost, or native soil organic matter. researchgate.netmilorganite.com At natural abundance levels, synthetic N fertilizers, produced using atmospheric N₂, have δ¹⁵N values that are typically different from organic N sources, which become enriched in ¹⁵N through processes like ammonia (B1221849) volatilization during decomposition. researchgate.netembrapa.brescholarship.org

Using ¹⁵N-labeled urea elevates this differentiation from a comparative analysis to an absolute quantification. When ¹⁵N-labeled urea is applied, any subsequent detection of the enriched ¹⁵N signature in soil or plant tissues is direct proof that the nitrogen originated from that specific synthetic fertilizer application. crimsonpublishers.comresearchgate.net This allows scientists to calculate the precise contribution of the fertilizer to the plant's total N uptake, a value known as "Nitrogen Derived from Fertilizer" (Ndff). frontiersin.orgmdpi.com

A greenhouse study on tomatoes vividly demonstrated this principle. Plants grown with inorganic fertilizer showed different stable isotope values than those grown with organic sources like vermicompost. crimsonpublishers.comresearchgate.net The use of ¹⁵N tracers allows researchers in field experiments to state with confidence the exact percentage of nitrogen in a plant that came from the applied urea versus the percentage that came from the mineralization of soil organic matter. researchgate.net

The use of ¹⁵N-labeled urea is an indispensable tool for quantifying the fate and flow of fertilizer nitrogen within agro-ecosystems. frontiersin.orgnih.govpjoes.com By tracing the ¹⁵N isotope, researchers can create a detailed mass balance, accounting for the distribution of the applied fertilizer among three primary pools: plant uptake, soil residue, and environmental loss. frontiersin.orgrsc.org This detailed tracking provides invaluable insights for improving nitrogen use efficiency (NUE) and minimizing environmental pollution. caas.cn

Research has consistently shown that a significant portion of applied nitrogen fertilizer is not taken up by the target crop in the season of application. nih.gov The ¹⁵N tracer technique allows for the precise measurement of this partitioning. For example, a study on tomato plants under various irrigation modes found that across all treatments, plant uptake of ¹⁵N accounted for 27.9–47.8% of the applied urea, while 38.8–54.0% remained in the soil and 10.3–21.9% was lost. rsc.org Similarly, a two-year field experiment on wheat in rice-wheat and maize-wheat rotation systems used ¹⁵N-labeled urea to evaluate how N management and crop rotation affect nitrogen fate. frontiersin.orgnih.gov

The data below, derived from such studies, illustrate how ¹⁵N-labeled urea is used to track nitrogen distribution.

Fate of Applied ¹⁵N-Labeled Urea in a Wheat-Maize System

This table presents findings from a study investigating the effects of different nitrogen application rates on the fate of ¹⁵N-labeled urea in a winter wheat and summer maize rotation. The "Recommended N" treatment involved a lower application rate with more splits compared to the "Conventional N" treatment.

| Crop | N Treatment | Plant Recovery (%) | Soil Residue (%) | Total Loss (%) |

| Winter Wheat | Conventional (300 kg N ha⁻¹) | 36.4 | 33.1 | 30.5 |

| Winter Wheat | Recommended (210 kg N ha⁻¹) | 42.5 | 39.3 | 18.2 |

| Summer Maize | Conventional (240 kg N ha⁻¹) | 35.5 | 35.8 | 28.7 |

| Summer Maize | Recommended (168 kg N ha⁻¹) | 41.6 | 41.9 | 16.5 |

| Data sourced from a study on an alkaline calcareous soil, highlighting how optimized N management (recommended rate and timing) can significantly increase crop recovery and reduce environmental losses. caas.cn |

Furthermore, ¹⁵N tracers allow for detailed tracking of nitrogen within the plant and soil profile. Studies can quantify the allocation of fertilizer-derived nitrogen to different plant organs (roots, stalks, leaves, and grain) and its distribution in various soil layers. frontiersin.orgpjoes.com A field experiment in a paddy rice system found that the amount of fertilizer-derived nitrogen in roots, stalks, foliage, and kernels all increased with higher fertilization rates. pjoes.com Another study on wheat showed that residual fertilizer ¹⁵N decreased with soil depth, with the majority remaining in the top 0-20 cm layer. frontiersin.orgnih.gov

Distribution of Fertilizer-Derived ¹⁵N in Wheat Plants and Soil

This table shows the percentage of nitrogen derived from ¹⁵N-labeled fertilizer (Ndff) found in different parts of the wheat plant and soil profile under two different N application rates.

| Component | N Rate: 180 kg ha⁻¹ (% of total Ndff) | N Rate: 240 kg ha⁻¹ (% of total Ndff) |

| Plant Recovery | 44.03 | 41.23 |

| Grain | 27.29 | 25.12 |

| Straw & Rachis | 13.93 | 13.61 |

| Root | 2.81 | 2.50 |

| Soil Residue | 38.99 | 40.40 |

| 0-20 cm soil | 21.43 | 22.73 |

| 20-40 cm soil | 8.11 | 8.68 |